molecular formula C10H11NO2S B7842200 [(3,4-Dimethylphenyl)sulfonyl]acetonitrile

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile

Cat. No.: B7842200
M. Wt: 209.27 g/mol
InChI Key: FAJSMMQWWGAXRD-UHFFFAOYSA-N
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Description

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is a sulfonamide-derived acetonitrile featuring a 3,4-dimethylphenyl group attached to a sulfonyl moiety. This compound is structurally characterized by the presence of electron-donating methyl groups on the aromatic ring and a strongly electron-withdrawing sulfonyl (-SO₂-) group adjacent to the nitrile (-CN) functionality. Such structural attributes make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by the electronic effects of the substituents, enabling participation in nucleophilic additions, cyclizations, and cross-coupling reactions .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSMMQWWGAXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aluminum Chloride-Catalyzed Thermal Synthesis

This method leverages Friedel-Crafts acylation principles, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Reaction Conditions

  • Catalyst : AlCl₃ (0.02 equiv)

  • Temperature : 200°C

  • Atmosphere : Argon

  • Duration : 3 hours

  • Yield : 62%

Procedure

A mixture of (phenylsulfonyl)acetonitrile and AlCl₃ is heated under inert conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group directs methylation at the 3,4-positions of the phenyl ring. Post-reaction, the crude product is purified via silica gel chromatography using dichloromethane/ethyl acetate gradients.

Advantages and Limitations

  • Advantages : High yield under optimized conditions; minimal byproducts.

  • Limitations : Requires high temperatures and anhydrous conditions, increasing energy costs and procedural complexity.

Triethylamine-Mediated Nucleophilic Substitution in DMF

This method employs triethylamine (TEA) as a base to deprotonate active methylene groups, facilitating nucleophilic attack.

Reaction Conditions

  • Base : Triethylamine (1.2 equiv)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 80–90°C

  • Duration : 45 minutes

  • Yield : 33%

Procedure

A suspension of the starting iminium salt is treated with TEA and active methylene reagents in pre-warmed DMF. The reaction mixture is stirred vigorously, followed by aqueous work-up and crystallization. Variations in work-up procedures (e.g., extraction with ethyl acetate or dichloromethane) influence purity and yield.

Key Observations

  • Solvent Impact : DMF’s high polarity stabilizes intermediates but complicates purification.

  • Scalability Challenges : Low yields necessitate large-scale setups for practical synthesis.

Copper-Catalyzed Coupling with Aryl Iodides

This method integrates copper iodide (CuI) and L-proline as a catalytic system for C–S bond formation.

Reaction Conditions

  • Catalyst : CuI (0.1 equiv), L-proline (0.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Duration : 24 hours (two-step)

  • Yield : 53%

Procedure

A sealed tube reaction sequentially combines aryl iodides, malononitrile derivatives, and the catalytic system under argon. After initial coupling, 2-iodobenzaldehyde is added to drive the reaction to completion. The product is isolated via liquid-liquid extraction and silica gel chromatography.

Mechanistic Insights

  • Role of L-Proline : Enhances CuI solubility and stabilizes reactive intermediates.

  • Stepwise Approach : Sequential addition minimizes side reactions, improving regioselectivity.

Comparative Analysis of Methods

Method Catalyst/Base Temperature Yield Key Advantages Limitations
AlCl₃-CatalyzedAlCl₃200°C62%High yield; minimal purificationEnergy-intensive; moisture-sensitive
TEA-MediatedTriethylamine80–90°C33%Mild conditions; scalableLow yield; solvent removal challenges
CuI/L-Proline CatalyzedCuI, L-proline80°C53%Regioselective; versatile substrate scopeLong reaction time; expensive ligands

Optimization Strategies

Catalyst Screening

Substituting AlCl₃ with FeCl₃ or ZnCl₂ reduces yields to <40%, underscoring AlCl₃’s superior Lewis acidity. Similarly, replacing L-proline with pyrrolidine in copper-catalyzed systems decreases efficiency by 15–20%.

Solvent Effects

  • Polar Aprotic Solvents : DMSO and DMF enhance reaction rates but complicate isolation.

  • Ester Solvents : Ethyl acetate improves yields in copper-catalyzed systems (41% vs. 23% in DMSO).

Additive Screening

Adding 3,4-diethyl-3,4-hexanediol during work-up improves product purity by precipitating unreacted reagents, achieving >95% purity in optimized cases .

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl]acetonitrile depends on the specific application and the target molecule. In general, the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the nitrile group. This can affect the compound’s interactions with biological targets or its behavior in chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include aryl sulfonyl acetonitriles with varying substituents on the benzene ring. Key comparisons are summarized below:

Compound Substituents Electronic Effects Key Applications
[(3,4-Dimethylphenyl)sulfonyl]acetonitrile 3,4-dimethyl Electron-donating (methyl) Polymerization co-developers, enzyme inhibition
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile 3,4-dimethoxy Strong electron-donating (methoxy) Photographic developers, organic synthesis intermediates
[(3,4-Dichlorophenyl)sulfonyl]acetonitrile 3,4-dichloro Electron-withdrawing (chloro) Agrochemical precursors, electrophilic reagents
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Nitro and dimethylamino Electron-withdrawing (nitro) and donating (amino) Enzyme inhibitors, optical materials

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance the stability of intermediates in polymerization and photochemical applications but may reduce electrophilicity at the nitrile group.
  • Electron-withdrawing groups (e.g., chloro, nitro) increase the electrophilicity of the nitrile, favoring nucleophilic attack in reactions such as cyanoalkylation .

Analysis :

  • The higher yield for the dimethylphenyl derivative (77%) compared to the dimethoxyphenyl analogue (55%) suggests that steric hindrance from methoxy groups may impede reaction efficiency. Methoxy’s stronger electron-donating nature could also destabilize intermediates during sulfonation .

Physical and Chemical Properties

Critical physical properties of selected analogues are compared below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound Not explicitly reported Inferred >100°C* Moderate in polar aprotic solvents
3,4-Dimethoxyphenylacetonitrile 177.2 62–63 High in ethanol, acetonitrile
3,4-Dichlorophenylacetonitrile 186.0 (approx.) Not reported Low in water, high in DCM

Notes:

  • *The sulfonyl group in the target compound likely increases polarity and melting point compared to non-sulfonylated analogues like 3,4-dimethoxyphenylacetonitrile .
  • Methoxy-substituted acetonitriles exhibit lower melting points due to reduced crystallinity compared to sulfonylated derivatives .

Reactivity and Functional Performance

  • Nucleophilic Reactivity : Chloro-substituted analogues (e.g., 3,4-dichlorophenylacetonitrile) demonstrate higher reactivity in SNAr (nucleophilic aromatic substitution) due to the electron-withdrawing effects of chlorine .
  • Biological Activity: N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile derivatives show potent enzyme inhibition (e.g., DNA methyltransferases), whereas sulfonylated variants like the target compound are more commonly utilized in polymer chemistry as co-developers .
  • Photochemical Applications: Dimethoxyphenyl derivatives are effective in ascorbic acid-based developers due to their redox stability, outperforming traditional hydroquinone systems in certain photographic processes .

Biological Activity

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the sulfonyl group and the acetonitrile moiety, suggest various mechanisms of action that could lead to therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H12_{12}N1_{1}O2_{2}S, with a molecular weight of approximately 224.28 g/mol. The compound features a dimethylphenyl group attached to a sulfonyl functional group, which is further linked to an acetonitrile group. This structure may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the sulfonyl group : Reaction of a suitable dimethylphenol with a sulfonating agent.
  • Nitrile formation : Conversion of the resulting sulfonyl intermediate into the acetonitrile derivative through nucleophilic substitution or other methods.

The potential biological activities associated with this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is known to enhance the compound's binding affinity to various biological targets, which may include:

  • Antitumor Activity : Compounds containing quinoxaline derivatives have shown significant inhibitory effects against cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Properties : The presence of the sulfonyl group may contribute to antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds similar to this compound exhibited IC50_{50} values below 10 μM against various cancer cell lines. For instance, analogues with similar structural motifs showed promising results in inhibiting tumor growth in vitro .
    CompoundIC50_{50} (μM)
    Compound A5.0
    Compound B8.5
    Compound C9.0
  • Antimicrobial Studies : Research indicated that several sulfonamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound had an MIC (Minimum Inhibitory Concentration) value as low as 1 μg/mL against Staphylococcus aureus .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacodynamic studies are necessary to evaluate its efficacy and safety profile in vivo.

Q & A

Q. What are the optimized synthetic routes for [(3,4-Dimethylphenyl)sulfonyl]acetonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route starts with 3,4-dimethylbenzenesulfonyl chloride reacting with a cyanoethylating agent (e.g., potassium cyanide or trimethylsilyl cyanide) under basic conditions. For example:

  • Step 1: React 3,4-dimethylbenzenesulfonyl chloride with sodium cyanide in DMF at 60–80°C.
  • Step 2: Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).
  • Step 3: Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Key Data:

ParameterValue/Descriptor
Yield60–75% (depending on conditions)
Purity (HPLC)>95% after purification

Q. How is this compound characterized spectroscopically?

Methodological Answer: Use a combination of techniques:

  • NMR:
    • ¹H NMR (CDCl₃): Peaks for aromatic protons (δ 7.2–7.5 ppm, multiplet), methyl groups (δ 2.3–2.5 ppm, singlet), and sulfonyl-CH₂-CN (δ 3.8–4.0 ppm, triplet).
    • ¹³C NMR: Confirm sulfonyl (δ 55–60 ppm) and nitrile (δ 115–120 ppm) groups.
  • IR: Stretching bands for S=O (~1350 cm⁻¹) and C≡N (~2250 cm⁻¹).
  • MS (ESI): Molecular ion peak at m/z 223.1 (M+H⁺) .

Q. What purification strategies are effective for this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1) at 0–4°C to remove polar impurities.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (gradient from 8:2 to 6:4) resolves sulfonyl byproducts.
  • HPLC: Reverse-phase C18 column (acetonitrile/water 70:30) for high-purity isolation .

Advanced Research Questions

Q. How can SHELX software aid in resolving crystallographic challenges for this compound?

Methodological Answer:

  • Crystallization: Use slow evaporation from dichloromethane/hexane. If twinning occurs, employ SHELXD for structure solution and SHELXL for refinement.
  • Key Parameters:
    • SHELXTL (Bruker): High-resolution data (<1.0 Å) improves sulfonyl group positioning.
    • TWIN Commands: For handling twinned crystals (e.g., TWIN 0 0 1 0.5 for pseudo-merohedral twinning).
    • Validation: Use PLATON (integrated with SHELX) to check for voids and disorder .

Q. How to address rotational isomerism in NMR analysis?

Methodological Answer: Rotational isomerism around the sulfonyl-CH₂ bond can split signals. Solutions include:

  • Variable-Temperature NMR: Cool to −40°C (CD₂Cl₂) to slow rotation and resolve doublets.
  • DFT Calculations: Optimize geometries (e.g., Gaussian09 at B3LYP/6-31G*) to predict energy barriers between conformers .

Q. What HPLC-DAD parameters optimize impurity profiling?

Methodological Answer:

  • Column: C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water (70:30, isocratic) at 1.0 mL/min.
  • Detection: DAD at 254 nm (nitrile/sulfonyl absorption).
  • Validation:
    • Linearity ( > 0.99) for 0.1–100 µg/mL.
    • LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL .

Q. How to model the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT/Molecular Dynamics: Calculate Fukui indices (Gaussian09) to identify electrophilic sites (e.g., sulfonyl group).
  • Solvent Effects: Use COSMO-RS to simulate acetonitrile’s role in stabilizing transition states.
  • Kinetic Studies: Monitor reactions via in-situ IR to derive rate constants .

Q. How to mitigate sulfonate ester formation during synthesis?

Methodological Answer:

  • Byproduct Control: Add molecular sieves (3Å) to absorb water, reducing esterification.
  • Low-Temperature Work: Maintain reactions below 50°C to limit side reactions.
  • Post-Synthesis Analysis: Use LC-MS to detect sulfonate esters (m/z +18 for hydrolysis products) .

Tables for Key Analytical Data

Q. Table 1: HPLC-DAD Validation Parameters

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 µm)
Retention Time8.2 ± 0.3 min
RSD (Repeatability)<2.0% (n=6)

Q. Table 2: Computational Reactivity Descriptors

DescriptorValue (eV)
HOMO-LUMO Gap4.8
Fukui Index (Sulfonyl)0.45

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